Cas no 1249682-72-1 (1-(4-(aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one)

1-(4-(Aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one is a specialized organic compound featuring a piperidine core functionalized with an aminomethyl group and a cyclopentyl-substituted ethanone moiety. This structure imparts versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or pharmacophore. The presence of both amine and ketone functionalities enhances its reactivity, enabling further derivatization for targeted molecular design. Its rigid cyclopentyl group may contribute to steric specificity in binding interactions. The compound’s balanced polarity and stability under standard conditions make it suitable for diverse experimental workflows, including medicinal chemistry and catalyst development.
1-(4-(aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one structure
1249682-72-1 structure
Product Name:1-(4-(aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one
CAS No:1249682-72-1
MF:C13H24N2O
MW:224.342463493347
CID:4772158
Update Time:2025-05-24

1-(4-(aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • {[1-(cyclopentylacetyl)piperidin-4-yl]methyl}amine
    • 1-[4-(aminomethyl)piperidin-1-yl]-2-cyclopentylethanone
    • 1-(4-(aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one
    • BBL007299
    • HTS008608
    • STL129451
    • Inchi: 1S/C13H24N2O/c14-10-12-5-7-15(8-6-12)13(16)9-11-3-1-2-4-11/h11-12H,1-10,14H2
    • InChI Key: ULLHPCHEYSCROH-UHFFFAOYSA-N
    • SMILES: O=C(CC1CCCC1)N1CCC(CN)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 228
  • XLogP3: 1.7
  • Topological Polar Surface Area: 46.3

1-(4-(aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one Pricemore >>

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Additional information on 1-(4-(aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one

Comprehensive Overview of 1-(4-(aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one (CAS No. 1249682-72-1)

1-(4-(aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one (CAS No. 1249682-72-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties. This compound features a piperidine core modified with an aminomethyl group and a cyclopentyl substituent, making it a versatile intermediate in drug discovery. Researchers are particularly interested in its potential applications in central nervous system (CNS) targeting and enzyme inhibition, aligning with current trends in precision medicine.

The molecular structure of 1-(4-(aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one combines a cyclic amine with a ketone functional group, which enhances its reactivity and binding affinity. This design is critical for high-throughput screening in modern drug development, where structure-activity relationships (SAR) are pivotal. Recent studies highlight its role in modulating G-protein-coupled receptors (GPCRs), a hot topic in neuropharmacology and oncology research. Such applications resonate with the growing demand for targeted therapies and personalized medicine.

From a synthetic chemistry perspective, CAS No. 1249682-72-1 exemplifies advancements in heterocyclic chemistry. Its synthesis often involves reductive amination and N-alkylation techniques, which are widely discussed in green chemistry forums. The compound’s solubility and stability under physiological conditions make it a candidate for prodrug design, another trending area in biopharmaceuticals. These attributes address common search queries like “improving drug bioavailability” and “novel drug delivery systems.”

In the context of computational chemistry, 1-(4-(aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one is frequently analyzed using molecular docking simulations. This aligns with the surge in AI-driven drug discovery, where users often search for “machine learning in medicinal chemistry.” The compound’s ligand efficiency and binding poses are key metrics in virtual screening, reflecting industry shifts toward cost-effective R&D.

Regulatory and safety profiles of CAS No. 1249682-72-1 are also of interest. While not classified as hazardous, its handling requires standard laboratory safety protocols, a topic frequently searched by synthetic chemists. The compound’s patent landscape and commercial availability are additional focal points, especially for contract research organizations (CROs) exploring collaborative drug development.

In summary, 1-(4-(aminomethyl)piperidin-1-yl)-2-cyclopentylethan-1-one represents a convergence of cutting-edge chemistry and therapeutic innovation. Its relevance to neurodegenerative diseases, cancer research, and sustainable synthesis ensures its prominence in both academic and industrial spheres. As the scientific community continues to explore its potential, this compound remains a subject of dynamic discussion and discovery.

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